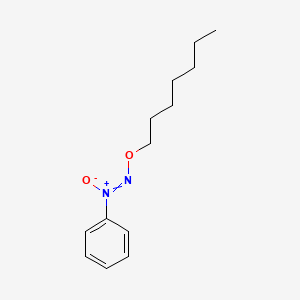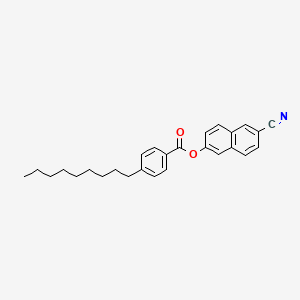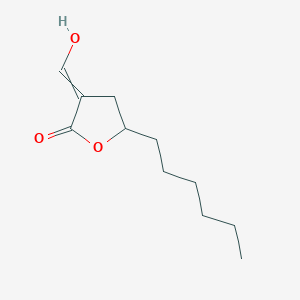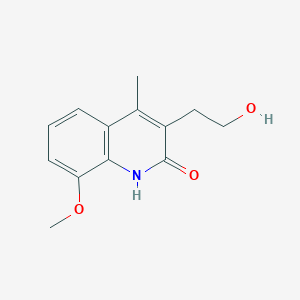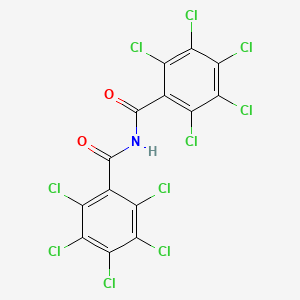
2,3,4,5,6-Pentachloro-N-(2,3,4,5,6-pentachlorobenzoyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,5,6-Pentachloro-N-(2,3,4,5,6-pentachlorobenzoyl)benzamide is a highly chlorinated organic compound. It is characterized by the presence of multiple chlorine atoms attached to benzene rings, making it a member of the polychlorinated aromatic compounds. These compounds are known for their stability and resistance to degradation, which makes them useful in various industrial applications but also raises environmental concerns due to their persistence.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5,6-Pentachloro-N-(2,3,4,5,6-pentachlorobenzoyl)benzamide typically involves the chlorination of benzamide derivatives. The process can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the initial chlorination of benzene to form pentachlorobenzene, followed by the acylation reaction to introduce the benzoyl group. The final step involves the formation of the amide bond, resulting in the target compound. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Types of Reactions:
Substitution Reactions: Due to the presence of multiple chlorine atoms, the compound can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common due to the stability imparted by the chlorine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or other strong bases can be used to facilitate the substitution of chlorine atoms.
Oxidation: Strong oxidizing agents like potassium permanganate may be used, although the reaction conditions need to be carefully controlled to prevent over-oxidation.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzamides, while oxidation could lead to the formation of chlorinated benzoic acids.
科学研究应用
2,3,4,5,6-Pentachloro-N-(2,3,4,5,6-pentachlorobenzoyl)benzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of substitution reactions and the development of new synthetic methodologies.
Biology: The compound’s stability and resistance to degradation make it a useful tool in studying the effects of persistent organic pollutants on biological systems.
Medicine: Research into its potential as a pharmacological agent is ongoing, with studies exploring its interactions with various biological targets.
Industry: It is used in the production of specialty chemicals and materials, where its stability and unique chemical properties are advantageous.
作用机制
The mechanism of action of 2,3,4,5,6-Pentachloro-N-(2,3,4,5,6-pentachlorobenzoyl)benzamide involves its interaction with molecular targets through its highly electronegative chlorine atoms. These interactions can disrupt normal biological processes, leading to various effects. The compound may inhibit enzyme activity or interfere with cellular signaling pathways, although the exact mechanisms are still under investigation.
相似化合物的比较
Pentachlorophenol: Another highly chlorinated compound used as a pesticide and disinfectant.
Pentachloronitrobenzene: Used as a fungicide in agriculture.
Pentachloroanisole: Known for its use in organic synthesis.
属性
CAS 编号 |
62984-81-0 |
|---|---|
分子式 |
C14HCl10NO2 |
分子量 |
569.7 g/mol |
IUPAC 名称 |
2,3,4,5,6-pentachloro-N-(2,3,4,5,6-pentachlorobenzoyl)benzamide |
InChI |
InChI=1S/C14HCl10NO2/c15-3-1(4(16)8(20)11(23)7(3)19)13(26)25-14(27)2-5(17)9(21)12(24)10(22)6(2)18/h(H,25,26,27) |
InChI 键 |
MTDFNHBPZJTBIS-UHFFFAOYSA-N |
规范 SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(=O)NC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethanesulfonic acid, 2-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B14514415.png)

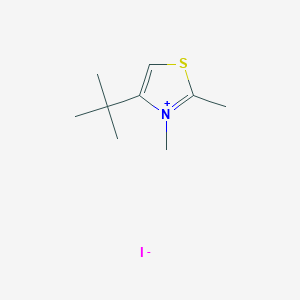
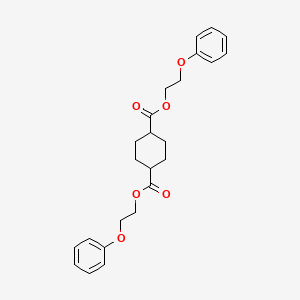
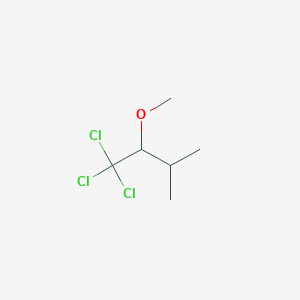
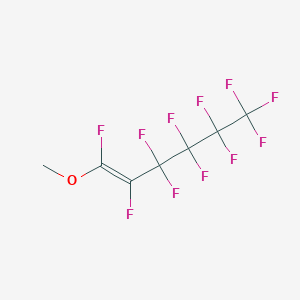
![1-[(2-Aminoethyl)amino]hexadecan-2-OL](/img/structure/B14514469.png)
![3-(Phenoxymethyl)-2-oxaspiro[4.5]decan-1-one](/img/structure/B14514472.png)
